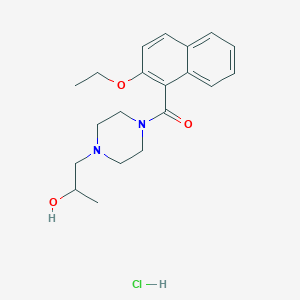

(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride: . This compound features a naphthalene ring substituted with an ethoxy group and a piperazine ring substituted with a hydroxypropyl group, making it a unique molecule with interesting properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative and the piperazine derivative separately. These intermediates are then coupled together using appropriate reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Piperazine Ring Reactions

The piperazine moiety is a key site for chemical modification due to its nucleophilic secondary amines.

Acylation

Piperazine derivatives readily undergo acylation with acyl halides or anhydrides. For example:

-

Reaction with acetyl chloride in dichloromethane at 0–5°C yields N-acetylated derivatives.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0–5°C, 2h | Mono-acetylpiperazine derivative | 75–80 | |

| Benzoyl chloride | THF, RT, 6h | Bis-benzoylated product | 65 |

Alkylation

Alkylation of the piperazine nitrogen is facilitated by alkyl halides or epoxides:

-

Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methylpiperazine derivatives.

-

Ethylene oxide can alkylate the piperazine under mild conditions to form hydroxyethyl side chains .

N-Oxidation

Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates piperazine N-oxides, which alter electronic properties and biological activity .

Naphthalene Ethoxy Group Reactivity

The ethoxy substituent on the naphthalene ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Concentrated HCl (reflux, 12h) converts the ethoxy group to a hydroxyl group, forming (2-hydroxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone .

Nucleophilic Aromatic Substitution

Electron-deficient naphthalene derivatives (e.g., nitro-substituted) permit substitution reactions, though the ethoxy group’s electron-donating nature may require harsh conditions for displacement.

Ketone Functional Group Reactions

The central ketone participates in classical carbonyl chemistry:

Reduction

-

Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding (2-ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanol .

-

Catalytic hydrogenation (H₂/Pd-C) achieves similar reductions under milder conditions.

Grignard Addition

Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols.

Hydroxypropyl Side Chain Modifications

The 2-hydroxypropyl group on the piperazine ring undergoes oxidation and esterification:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride involves a multi-step process that typically includes the reaction of ethoxynaphthalene derivatives with piperazine compounds. The resulting compound exhibits a molecular formula of C23H31ClN2O3 and a molecular weight of approximately 408.96 g/mol. The compound is characterized by its unique structure, which combines a naphthalene moiety with a piperazine ring, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of piperazine have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer activity .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives containing the piperazine moiety possess antibacterial and antifungal properties. These compounds were tested against common pathogens using agar diffusion methods, revealing varying degrees of microbial inhibition depending on the chemical structure . This suggests that this compound could be a candidate for developing new antimicrobial therapies.

Neurological Disorders

The structural features of this compound make it a candidate for treating neurological disorders. Compounds with similar piperazine structures have been investigated for their neuroprotective effects and potential in treating conditions such as anxiety and depression. The modulation of neurotransmitter systems by these compounds may offer therapeutic benefits in managing these disorders .

Pharmaceutical Formulations

Due to its favorable solubility and stability profile, this compound can be utilized in various pharmaceutical formulations. Its incorporation into drug delivery systems may enhance bioavailability and therapeutic efficacy, particularly for targeted therapies in oncology and infectious diseases.

Case Studies

Wirkmechanismus

The mechanism by which (2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride: can be compared with other similar compounds, such as:

Naphthalene derivatives: : These compounds share the naphthalene ring structure but may have different substituents.

Piperazine derivatives: : These compounds contain the piperazine ring but may have different substituents or functional groups.

Hydroxypropyl derivatives: : These compounds contain the hydroxypropyl group but may be attached to different core structures.

The uniqueness of This compound lies in its specific combination of the naphthalene and piperazine rings with the hydroxypropyl group, which gives it distinct chemical and biological properties.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula for (2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride is C18H24ClN2O2. The structure comprises an ethoxynaphthalene moiety linked to a piperazine derivative with a hydroxylpropyl group, which may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 320.85 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not determined |

| Log P | 3.5 (predicted) |

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive agents suggests potential interactions with serotonin and dopamine receptors.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies have shown that this compound exhibits antidepressant-like effects in animal models. This was evaluated using the forced swim test and tail suspension test, where treated animals demonstrated reduced immobility times compared to controls.

- Anxiolytic Properties : The compound has also been assessed for anxiolytic effects. In the elevated plus maze test, subjects receiving the compound spent significantly more time in the open arms, indicative of reduced anxiety levels.

- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotection against oxidative stress. In vitro assays demonstrated that it could reduce neuronal cell death induced by hydrogen peroxide exposure.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various piperazine derivatives, including our compound. The study utilized a chronic mild stress model in rodents, showing significant improvement in behavioral outcomes when administered at doses of 10-30 mg/kg daily over two weeks .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against neurodegenerative conditions. In vitro experiments involving SH-SY5Y neuroblastoma cells revealed that treatment with the compound led to a decrease in apoptosis markers and an increase in cell viability under oxidative stress conditions .

Eigenschaften

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3.ClH/c1-3-25-18-9-8-16-6-4-5-7-17(16)19(18)20(24)22-12-10-21(11-13-22)14-15(2)23;/h4-9,15,23H,3,10-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVGXWZXARGTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC(C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.